
Isomarticin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomarticin is a natural product found in Fusarium solani with data available.
Wissenschaftliche Forschungsanwendungen
Activation in Plant Pathogens
Isomarticin is identified as a naphthazarin toxin produced by Fusarium solani, a pathogen affecting citrus, peas, and tomatoes. It can be reductively activated by dithiols such as dihydrolipoic acid (reduced thioctic acid) or dithiothreitol. This activation leads to the production of superoxide, hydrogen peroxide, and a strong oxidant similar to the OH-radical-type oxidant. Such activation and resulting oxidative stress are key in understanding the pathogenic effects of Fusarium solani on various plants (Heiser et al., 1998).
Immunoassay Development
An immunoassay was developed for detecting naphthazarin toxins, including this compound, produced by Fusarium solani. This assay had a detection limit of 2 ng/ml for this compound, enabling specific detection of these toxins in affected plants. This tool is crucial for rapid and accurate identification of naphthazarin toxins in agricultural contexts (Phelps et al., 1990).
Role in Citrus Blight
This compound, produced by Fusarium solani, has been linked to citrus blight. Higher concentrations of naphthazarin toxins, including this compound, were detected in citrus trees with blight symptoms compared to symptomless trees. Exposure to this compound in hydroponic culture led to growth inhibition and zinc accumulation in citrus seedlings, indicating a possible role of this compound in citrus blight symptoms (V. Rensburg et al., 2001).
Cytological Effects on Citrus Seedlings
This compound, when applied to rough lemon (Citrus jambhiri) seedlings, caused significant cytological effects. These include cell necrosis, plasmolysis, collapse of phloem, and disruptions in cellular organization, particularly in chloroplast and tonoplast membranes. This study highlights the impact of this compound at a cellular level, affecting organellar membranes, and contributing to the understanding of its phytotoxic effects (Achor et al., 1993).
Eigenschaften
CAS-Nummer |
19196-46-4 |
|---|---|
Molekularformel |
C18H16O9 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(15R)-3,10-dihydroxy-7-methoxy-13-methyl-5,8-dioxo-14,17-dioxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),3,6,9-tetraene-15-carboxylic acid |
InChI |
InChI=1S/C18H16O9/c1-18-5-6-11(8(26-18)4-10(27-18)17(23)24)16(22)12-7(19)3-9(25-2)15(21)13(12)14(6)20/h3,8,10,20,22H,4-5H2,1-2H3,(H,23,24)/t8?,10-,18?/m1/s1 |
InChI-Schlüssel |
HNMWDXUKPJZOQD-XPBDJYBLSA-N |
Isomerische SMILES |
CC12CC3=C(C(O1)C[C@@H](O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Kanonische SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Synonyme |
Isomarticin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


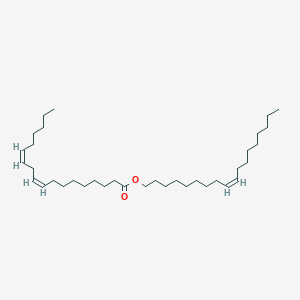
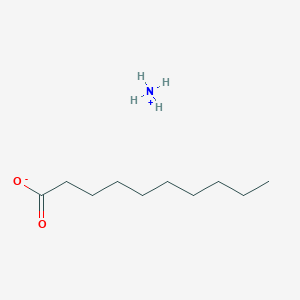




![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

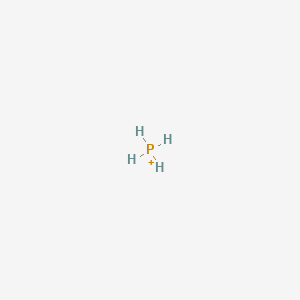
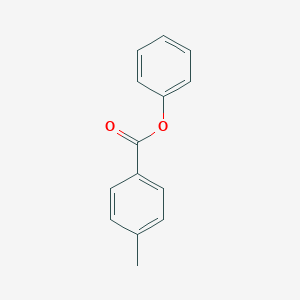
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
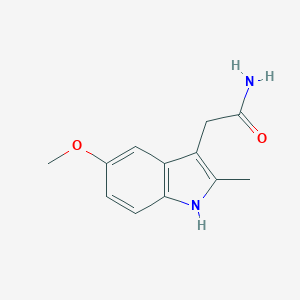
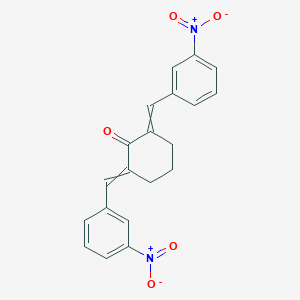
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
